(6-Ethylpyridin-2-yl)methanol
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Overview
Description
“(6-Ethylpyridin-2-yl)methanol” is a chemical compound with the CAS Number: 163658-33-1 . Its molecular weight is 137.18 and its IUPAC name is (6-ethyl-2-pyridinyl)methanol . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “(6-Ethylpyridin-2-yl)methanol” involves a multi-step reaction . The steps are as follows:Molecular Structure Analysis
The InChI code for “(6-Ethylpyridin-2-yl)methanol” is 1S/C8H11NO/c1-2-7-4-3-5-8(6-10)9-7/h3-5,10H,2,6H2,1H3 .Physical And Chemical Properties Analysis
“(6-Ethylpyridin-2-yl)methanol” is a liquid at room temperature . The storage temperature is room temperature, and it should be sealed in dry conditions .Scientific Research Applications
Catalysis and Organic Synthesis
Field:
Organic chemistry and chemical engineering.
(6-Ethylpyridin-2-yl)methanol
serves as a valuable catalyst in organic reactions. Its unique structure allows it to participate in various transformations, such as oxidation, reduction, and cyclization. Researchers often use it to synthesize complex molecules, including pharmaceutical intermediates and natural products.
Experimental Procedures:
Results:
The use of (6-Ethylpyridin-2-yl)methanol as a catalyst has led to efficient and selective transformations. Researchers have achieved high yields and excellent regioselectivity in various synthetic pathways. Quantitative data on reaction yields and selectivity can be found in peer-reviewed literature .
Medicinal Chemistry
Field:
Pharmaceutical research and drug development.
Summary:
Researchers explore the compound’s potential as a building block for drug molecules. Its unique pyridine ring and alcohol functionality make it suitable for modifying existing drugs or designing new ones.
Experimental Procedures:
Results:
By incorporating (6-Ethylpyridin-2-yl)methanol derivatives into drug scaffolds, researchers enhance drug potency, solubility, and selectivity. Quantitative data on binding affinities and pharmacological effects are available in scientific literature .
Safety And Hazards
properties
IUPAC Name |
(6-ethylpyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-7-4-3-5-8(6-10)9-7/h3-5,10H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWCPAGPWRSQSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444247 |
Source
|
Record name | (6-ethylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Ethylpyridin-2-yl)methanol | |
CAS RN |
163658-33-1 |
Source
|
Record name | (6-ethylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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